(S)-1-(4-Isobutylphenyl)ethan-1-amine hcl

Description

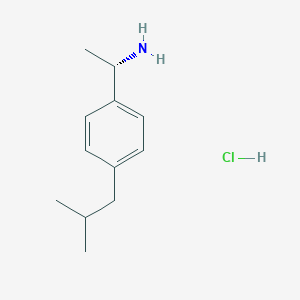

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H20ClN |

|---|---|

Molecular Weight |

213.75 g/mol |

IUPAC Name |

(1S)-1-[4-(2-methylpropyl)phenyl]ethanamine;hydrochloride |

InChI |

InChI=1S/C12H19N.ClH/c1-9(2)8-11-4-6-12(7-5-11)10(3)13;/h4-7,9-10H,8,13H2,1-3H3;1H/t10-;/m0./s1 |

InChI Key |

WVERZCQSVCUOKJ-PPHPATTJSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CC(C)C)N.Cl |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with a suitable precursor such as (S)-1-(4-Isobutylphenyl)ethan-1-one.

Reduction: The ketone group in the precursor is reduced to an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The alcohol is then converted to an amine through a reductive amination process using reagents such as ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: KMnO4, H2O2, and other oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Various substituted amines.

Scientific Research Applications

(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride has several scientific research applications:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects in treating various conditions.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The phenyl ring substituent significantly impacts molecular properties. Key analogs include:

Key Observations :

- Isobutyl vs.

- Halogen Substitution (Br, Cl, F) : Halogens improve intermolecular interactions (e.g., X···X contacts in crystal lattices) but may introduce toxicity concerns .

- Electron-Withdrawing Groups (CF3, methoxy) : These groups alter electronic density, affecting receptor binding or metabolic stability .

Stereochemical Influence

The S-configuration is critical for enantioselective interactions. For example:

- In enantioselective transport studies, (S)-1-(naphthalen-1-yl)ethan-1-amine ((S)-NEA) showed distinct binding with crown ethers compared to the R-enantiomer, highlighting the role of stereochemistry in molecular recognition .

- (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride (CAS 2633638-66-9) is prioritized in drug development due to its stereospecific activity .

Physicochemical and Pharmacological Data

- Melting Points: Analogs like 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one exhibit mp 149–151°C, influenced by sulfonyl and carbonyl groups .

- Solubility : Hydrochloride salts (e.g., (S)-1-(4-tert-butylphenyl)ethan-1-amine HCl) enhance aqueous solubility compared to free bases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-(4-Isobutylphenyl)ethan-1-amine HCl, and how do reaction conditions influence yield and enantiomeric purity?

- Methodology : Synthesis typically involves multi-step processes, such as Friedel-Crafts alkylation to introduce the isobutyl group, followed by chiral resolution or asymmetric amination to achieve the (S)-enantiomer. Key parameters include:

- Temperature : Controlled exothermic reactions (e.g., 0–5°C for amination steps) to minimize racemization .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency .

- Catalysts : Chiral catalysts (e.g., BINAP-metal complexes) for enantioselective synthesis .

- Yield optimization : Adjust stoichiometry of amine precursors and quenching agents (e.g., HCl gas for hydrochloride salt formation) .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity and purity of this compound?

- Structural confirmation :

- NMR : - and -NMR to verify aromatic substitution patterns and chiral center integrity .

- IR spectroscopy : Confirm amine (–NH) and hydrochloride (–NHCl) functional groups (peaks ~3300 cm for N–H stretching) .

- Purity assessment :

- HPLC/GC : Use reverse-phase HPLC with UV detection (λ = 254 nm) or GC with flame ionization for quantification of impurities (<1%) .

- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak®) to validate enantiomeric excess (>99%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

- Functional group modifications :

- Introduce substituents (e.g., halogens, alkoxy groups) at the phenyl ring to assess steric/electronic effects on receptor binding .

- Replace the isobutyl group with cyclopentyl or methylthio moieties to study lipophilicity and bioavailability .

- Biological assays :

- In vitro : Radioligand binding assays (e.g., dopamine or serotonin receptors) to quantify affinity (K) .

- In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

- Data validation :

- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control environmental variables .

- Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding kinetics) .

- Theoretical alignment :

- Link discrepancies to differences in enantiopurity (e.g., inadvertent racemization during storage) or impurity profiles (e.g., residual solvents) .

- Apply the Hill equation to assess cooperative effects in dose-response curves, which may explain outlier data .

Q. How should chiral purity be assessed and maintained during the synthesis and storage of this compound to ensure reproducibility in pharmacological studies?

- Chiral analysis :

- Circular dichroism (CD) : Monitor optical rotation ([α]) to detect racemization during synthesis .

- Chiral HPLC : Use cellulose tris(3,5-dimethylphenylcarbamate) columns for baseline separation of enantiomers .

- Storage protocols :

- Store as a lyophilized powder at –20°C under inert gas (N) to prevent hydrolysis or oxidation .

- Conduct stability studies (e.g., accelerated degradation at 40°C/75% RH) to establish shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.